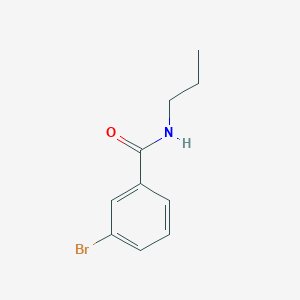
5-(Naphthalen-1-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Naphthalen-1-yl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C13H10N2O2 and a molecular weight of 226.23 g/mol . It is a derivative of imidazolidine-2,4-dione, featuring a naphthyl group attached to the imidazolidine ring.
Mécanisme D'action
Target of Action
The primary targets of 5-(1-Naphthyl)imidazolidine-2,4-dione are Staphylococcus aureus MRSA . This compound is evaluated for its ability to improve antibiotics effectiveness against these strains .
Mode of Action
The compound interacts with its targets by improving the efficacy of antibiotics against Staphylococcus aureus MRSA . The most probable mechanism of action of the active compounds is the interaction with MecR1 .
Biochemical Pathways
It is known that the compound enhances the effectiveness of antibiotics, suggesting it may influence pathways related to bacterial resistance to these drugs .
Result of Action
The molecular and cellular effects of 5-(1-Naphthyl)imidazolidine-2,4-dione’s action primarily involve enhancing the effectiveness of antibiotics against Staphylococcus aureus MRSA . This suggests that the compound may interfere with bacterial resistance mechanisms, thereby increasing the susceptibility of the bacteria to the antibiotics.
Analyse Biochimique
Biochemical Properties
It is known that imidazolidine-2,4-dione derivatives have been extensively studied and represent a wide range of pharmacological activities .
Cellular Effects
It is known that imidazolidine-2,4-dione derivatives have been extensively studied and represent a wide range of pharmacological activities .
Molecular Mechanism
It is known that imidazolidine-2,4-dione derivatives have been extensively studied and represent a wide range of pharmacological activities .
Méthodes De Préparation
The synthesis of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 1-naphthylamine with glyoxylic acid, followed by cyclization to form the imidazolidine-2,4-dione ring . Another method includes the use of 2 or 4-hydroxybenzaldehydes and dihaloalkane or dihalobenzyl in DMF using potassium carbonate (K2CO3) as a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
5-(Naphthalen-1-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyl-imidazolidine derivatives.
Reduction: Reduction reactions can yield different imidazolidine derivatives with altered functional groups.
Substitution: Substitution reactions, especially at the naphthyl group, can lead to a variety of substituted imidazolidine-2,4-dione derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(Naphthalen-1-yl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
5-(Naphthalen-1-yl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
Imidazolidine-2,4-dione: The parent compound without the naphthyl group.
Thiazolidine-2,4-dione: A sulfur-containing analog with similar biological activities.
5,5-Dimethyl-2,4-imidazolidinedione: A dimethyl-substituted derivative with different pharmacological properties.
The uniqueness of this compound lies in its naphthyl group, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
IUPAC Name |
5-naphthalen-1-ylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-12-11(14-13(17)15-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,(H2,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRDDAGNPCRNSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C(=O)NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390003 |
Source


|
| Record name | 5-(1-naphthyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22706-10-1 |
Source


|
| Record name | 5-(1-Naphthalenyl)-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22706-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1-naphthyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

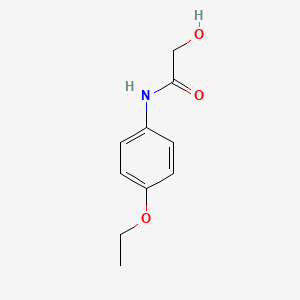
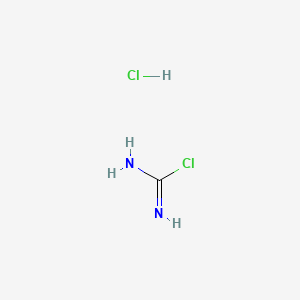

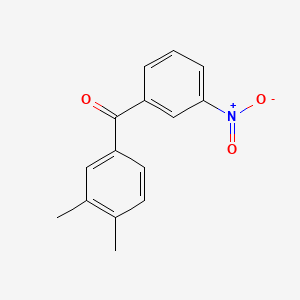


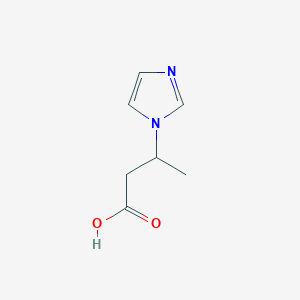
![2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B1335061.png)
![2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B1335062.png)
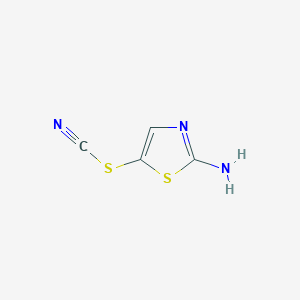

![2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1335065.png)
